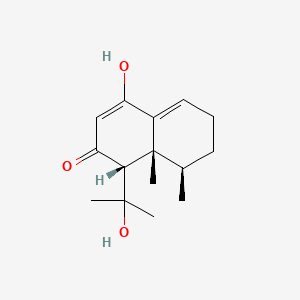

2-Deoxokanshone L

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H22O3 |

|---|---|

Molecular Weight |

250.33 g/mol |

IUPAC Name |

(1R,8R,8aR)-4-hydroxy-1-(2-hydroxypropan-2-yl)-8,8a-dimethyl-1,6,7,8-tetrahydronaphthalen-2-one |

InChI |

InChI=1S/C15H22O3/c1-9-6-5-7-10-11(16)8-12(17)13(14(2,3)18)15(9,10)4/h7-9,13,16,18H,5-6H2,1-4H3/t9-,13+,15+/m1/s1 |

InChI Key |

FEQMWKXWFXAHCI-DVJZZOLTSA-N |

Isomeric SMILES |

C[C@@H]1CCC=C2[C@]1([C@@H](C(=O)C=C2O)C(C)(C)O)C |

Canonical SMILES |

CC1CCC=C2C1(C(C(=O)C=C2O)C(C)(C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling 2-Deoxokanshone L: A Technical Guide to its Natural Source and Isolation

For Immediate Release

This technical guide provides an in-depth overview of 2-Deoxokanshone L, a sesquiterpenoid of growing interest to the scientific community. This document details its natural origin, methodologies for its isolation, and provides context on its chemical class, offering a valuable resource for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a nardosinone-type sesquiterpenoid that is not directly isolated from a natural source but is rather a degradation product of a major bioactive compound found in the plant Nardostachys jatamansi. This guide will elucidate the natural source of its precursor, nardosinone (B31660), and provide a detailed protocol for the generation and subsequent isolation of this compound.

Natural Source: Nardostachys jatamansi

The primary natural source of the precursor to this compound is Nardostachys jatamansi DC., a flowering plant of the Valerianaceae family, commonly known as Jatamansi or Spikenard.[1] This plant is a significant source of a variety of bioactive sesquiterpenoids.[1] Nardosinone is a predominant bioactive constituent of this plant.[1]

Generation and Isolation of this compound

This compound is obtained as a degradation product of nardosinone. A study by Xue et al. (2023) outlines a method for its generation and subsequent isolation.[1][2]

Generation of this compound from Nardosinone

The process involves the reflux of nardosinone in boiling water, which leads to its degradation into several products, including this compound.

Isolation and Purification Protocol

The separation of this compound from the mixture of degradation products is achieved through a multi-step chromatographic process. The general workflow for the isolation is depicted in the diagram below.

The detailed experimental protocol for the purification involves a combination of the following chromatographic techniques:

-

Column Chromatography: The crude mixture of degradation products is subjected to column chromatography using various stationary phases, including ODS (Octadecyl-silica), silica gel, and Sephadex LH-20.

-

Preparative Thin-Layer Chromatography (TLC): Further purification is achieved using preparative TLC.

-

Recrystallization: The final step to obtain pure this compound is recrystallization.

Quantitative Data

The yield of this compound from the degradation of nardosinone under reflux conditions in boiling water is reported to be 1.10%. The other major degradation products and their respective yields are presented in the table below.

| Compound Name | Yield (%) |

| 2-deoxokanshone M | 64.23 |

| desoxo-narchinol A | 2.17 |

| isonardosinone | 3.44 |

| This compound | 1.10 |

Structure Elucidation

The structure of this compound was confirmed through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and X-ray diffraction data.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available regarding the biological activity and associated signaling pathways of this compound. However, studies on the parent compound, nardosinone, and other related nardosinone-type sesquiterpenoids from Nardostachys jatamansi have demonstrated anti-neuroinflammatory effects. These effects are reported to be mediated through the inhibition of the NF-κB and MAPK signaling pathways.

It is noteworthy that a related degradation product, 2-deoxokanshone M, was found to exhibit potent vasodilatory activity but lacked the significant anti-neuroinflammatory activity of the parent nardosinone. This suggests that the structural modifications occurring during degradation can significantly alter the biological activity profile. Further research is required to elucidate the specific pharmacological effects and mechanisms of action of this compound.

Conclusion

This technical guide has summarized the current knowledge on the natural source and isolation of this compound. It is established that this sesquiterpenoid is a degradation product of nardosinone, a major constituent of Nardostachys jatamansi. A multi-step chromatographic procedure is required for its isolation. While the biological activities of related compounds are known, the specific pharmacological profile of this compound remains an area for future investigation. This document serves as a foundational resource for scientists and researchers embarking on the study of this intriguing molecule.

References

Biosynthesis pathway of 2-Deoxokanshone L in Salvia miltiorrhiza

An In-depth Technical Guide to the Biosynthesis of 2-Deoxokanshone L in Salvia miltiorrhiza

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, a minor tanshinone found in the medicinal plant Salvia miltiorrhiza (Danshen). The biosynthesis of tanshinones is a complex metabolic network involving diterpene synthases and extensive oxidative modifications by Cytochrome P450 (CYP) enzymes. While the pathways to major tanshinones like cryptotanshinone (B1669641) and tanshinone IIA have been extensively studied, the precise route to this compound is less defined. This document synthesizes the current understanding of the general tanshinone pathway and presents a well-supported hypothetical final step leading to this compound based on established enzymatic functions.

Overview of Tanshinone Biosynthesis

Tanshinones are abietane-type norditerpenoid natural products. Their biosynthesis can be segmented into three primary stages:

-

Formation of the Diterpene Precursor: The universal C20 diterpenoid precursor, (E,E,E)-geranylgeranyl diphosphate (B83284) (GGPP), is synthesized from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) through the methylerythritol phosphate (B84403) (MEP) pathway located in the plastids.[1]

-

Construction of the Abietane (B96969) Skeleton: Two key diterpene synthases, a class II copalyl diphosphate synthase (CPS) and a class I kaurene synthase-like (KSL) enzyme, catalyze the cyclization of GGPP to form the foundational tricyclic abietane hydrocarbon skeleton, miltiradiene (B1257523).

-

Post-Modification of the Skeleton: The miltiradiene skeleton undergoes a series of extensive oxidative modifications, primarily catalyzed by Cytochrome P450 monooxygenases (CYPs), leading to the vast diversity of tanshinones.[2]

The Biosynthetic Pathway to this compound

The pathway begins with central metabolism and proceeds through several key enzymatic steps. The final step to this compound is proposed based on the known chemistry of tanshinone biosynthesis and the functions of identified enzymes.

Step 1: Miltiradiene Formation

The pathway initiates with the cyclization of GGPP.

-

Enzyme: SmCPS1 (a copalyl diphosphate synthase)

-

Reaction: Converts GGPP to (+)-copalyl diphosphate ((+)-CPP).

-

Enzyme: SmKSL1 (a kaurene synthase-like enzyme)

-

Reaction: Catalyzes the ionization and subsequent cyclization of (+)-CPP to form the key intermediate, miltiradiene.[2]

Step 2: Formation of Ferruginol (B158077)

Miltiradiene is the first committed precursor to the tanshinone family and is subsequently hydroxylated.

-

Enzyme: CYP76AH1

-

Reaction: This CYP enzyme catalyzes a unique four-electron oxidation cascade on miltiradiene, involving hydroxylation at the C12 position and subsequent aromatization of the C-ring to produce ferruginol.[3]

Step 3: Branching Pathways and the Formation of Sugiol (B1681179)

Ferruginol is a critical branch point in the tanshinone metabolic grid. It can be further oxidized by promiscuous CYP enzymes.

-

Enzyme: CYP76AH3

-

Reaction: This enzyme can hydroxylate ferruginol at the C11 position and carbonylate it at the C7 position, leading to intermediates such as 11-hydroxy ferruginol and sugiol.[4] Sugiol is a key precursor for many downstream tanshinones.

Step 4 (Hypothetical): Formation of this compound from Sugiol

The chemical structure of this compound features a hydroxylated isopropyl group, a modification commonly seen in the later stages of abietane diterpenoid biosynthesis. Comparing its structure to sugiol, the most plausible final step is a hydroxylation reaction.

-

Proposed Enzyme: A member of the CYP71D subfamily (e.g., CYP71D373 or CYP71D375) or another uncharacterized hydroxylase. While CYP71D373 and CYP71D375 are known to catalyze C16 hydroxylation followed by ether ring formation to create the typical furan (B31954) D-ring of major tanshinones, their potential promiscuity or the existence of a related hydroxylase could account for the C15-hydroxylation of the isopropyl group of sugiol without subsequent cyclization.[5]

-

Proposed Reaction: C15-hydroxylation of sugiol. This reaction would add a hydroxyl group to the tertiary carbon of the isopropyl group, yielding this compound.

The following diagram illustrates the complete proposed biosynthetic pathway.

Quantitative Data

Quantitative analysis of the tanshinone biosynthetic pathway is essential for metabolic engineering and drug development. Data is primarily derived from heterologous expression systems and analysis of various Salvia species.

Table 1: Product Yields from Heterologous Biosynthesis

| Precursor | Enzyme(s) Expressed | Host Organism | Product | Titer/Yield | Reference |

|---|---|---|---|---|---|

| GGPP | SmCPS1, SmKSL1 | S. cerevisiae | Miltiradiene | 365 mg/L |

| Miltiradiene | CYP76AH1, Phyto-CYP Reductase | S. cerevisiae | Ferruginol | 10.5 mg/L |[3] |

Table 2: Content of Key Pathway Intermediates in Various Salvia Species (% dry weight)

| Species | Ferruginol (%) | Sugiol (%) | Cryptotanshinone (%) |

|---|---|---|---|

| S. miltiorrhiza | ~0.005 | ~0.002 | ~0.05 |

| S. honania | 0.0535 | N/D | N/D |

| S. digitaloides | 0.0253 | 0.0136 | N/D |

| S. aerea | N/D | 0.0186 | N/D |

Data synthesized from reference[6]. N/D: Not Determined or below detection limits.

Detailed Experimental Protocols

This section provides generalized protocols for the key experiments used to elucidate the tanshinone biosynthetic pathway. These are based on methodologies reported across several studies.

Protocol 1: Heterologous Expression and In Vitro Enzyme Assay of CYPs

This protocol is fundamental for characterizing the function of CYP enzymes involved in the pathway.

A. Gene Cloning and Vector Construction:

-

Total RNA is extracted from S. miltiorrhiza hairy roots, often stimulated with elicitors like methyl jasmonate to increase transcript levels.[7]

-

cDNA is synthesized using reverse transcriptase.

-

The full-length open reading frame of the target CYP gene (e.g., CYP76AH1) is amplified by PCR using gene-specific primers.

-

The PCR product is cloned into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

B. Yeast Transformation and Expression:

-

The expression vector is transformed into a suitable Saccharomyces cerevisiae strain, such as WAT11, which is engineered to overexpress a plant NADPH-cytochrome P450 reductase (CPR), a necessary redox partner for CYP activity.

-

Transformed yeast cells are grown in selective media (e.g., SC-Ura with glucose) to the mid-log phase.

-

Enzyme expression is induced by transferring cells to a galactose-containing medium and incubating for 16-24 hours at 28-30°C.

C. Microsome Preparation:

-

Yeast cells are harvested by centrifugation.

-

Cells are washed and resuspended in a TEK buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM KCl).

-

Cells are mechanically disrupted using glass beads and vortexing at 4°C.

-

The homogenate is centrifuged at low speed (e.g., 10,000 x g) to remove cell debris.

-

The supernatant is then ultracentrifuged (e.g., 100,000 x g) to pellet the microsomal fraction, which contains the expressed CYP enzyme.

-

The microsomal pellet is resuspended in a storage buffer (e.g., TEG: Tris-HCl, EDTA, glycerol) and stored at -80°C.

D. In Vitro Enzyme Assay:

-

The reaction mixture is prepared in a total volume of 200 µL, containing:

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Resuspended microsomes (50-100 µg of total protein)

-

Substrate (e.g., 50 µM miltiradiene, dissolved in DMSO)

-

NADPH generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase)

-

-

The reaction is initiated by adding the NADPH generating system.

-

The mixture is incubated at 28-30°C for 1-2 hours with shaking.

-

The reaction is stopped and products are extracted with an organic solvent like ethyl acetate.

-

The organic phase is evaporated to dryness and redissolved in a suitable solvent for analysis.

E. Product Analysis:

-

The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Products are identified by comparing their retention times and mass spectra with those of authentic standards.

The following diagram outlines this experimental workflow.

Protocol 2: RNA Interference (RNAi) in S. miltiorrhiza Hairy Roots

RNAi is used to confirm the in vivo function of a gene by observing the metabolic changes upon its silencing.

-

Construct Design: A hairpin RNAi construct targeting a specific gene (e.g., CYP76AH1) is designed. This typically involves cloning a conserved fragment of the gene in both sense and antisense orientations, separated by an intron, into a binary vector suitable for Agrobacterium-mediated transformation.

-

Transformation: The RNAi construct is introduced into Agrobacterium rhizogenes.

-

Hairy Root Induction: Sterile leaf explants from S. miltiorrhiza are infected with the transformed A. rhizogenes.

-

Culture and Selection: The explants are co-cultivated for several days and then transferred to a solid medium containing antibiotics to kill the Agrobacterium and select for transformed hairy roots.

-

Metabolite Analysis: After several weeks of growth, transgenic hairy root lines (and non-transformed controls) are harvested. Metabolites are extracted using a solvent like methanol (B129727) or ethyl acetate.

-

Quantification: The levels of the substrate (e.g., miltiradiene) and the expected product (e.g., ferruginol), as well as downstream tanshinones, are quantified using HPLC or LC-MS to determine the effect of gene silencing.[8] Successful silencing is confirmed by a significant accumulation of the substrate and a depletion of the product and downstream metabolites.

Conclusion and Future Directions

The biosynthesis of tanshinones in Salvia miltiorrhiza is a complex, grid-like network orchestrated by a series of diterpene synthases and a large family of promiscuous CYP enzymes. The pathway to this compound is a part of this network, likely branching from the intermediate sugiol via a hydroxylation event. While the core pathway to key intermediates is well-established, the specific enzymes for many of the final tailoring steps, including the formation of this compound, require further direct experimental validation. Future research, leveraging functional genomics, proteomics, and advanced analytical techniques, will be crucial to fully delineate the entire metabolic grid. This knowledge is paramount for the successful metabolic engineering of microbial systems for the sustainable production of specific, high-value tanshinones for pharmaceutical applications.[8]

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Targeted mutagenesis of CYP76AK2 and CYP76AK3 in Salvia miltiorrhiza reveals their roles in tanshinones biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phylogeny Analysis and Functional Characterizatiion of CYP76AHs from Salvia[v1] | Preprints.org [preprints.org]

- 5. Content Determination and Chemical Clustering Analysis of Tanshinone and Salvianolic Acid in Salvia spp. [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Candidate genes involved in tanshinone biosynthesis in hairy roots of Salvia miltiorrhiza revealed by cDNA microarray - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, MS) for 2-Deoxokanshone L

The Anti-Cancer Mechanism of 2-Deoxyglucose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Deoxy-D-glucose (2-DG), a synthetic glucose analog, has emerged as a promising agent in cancer therapy. By targeting the fundamental metabolic alteration in cancer cells known as the Warburg effect, 2-DG selectively induces cytotoxicity in malignant cells. This technical guide provides an in-depth exploration of the molecular mechanisms of action of 2-DG in cancer cells, focusing on its role in glycolysis inhibition, induction of apoptosis, and cell cycle arrest. Detailed experimental protocols and quantitative data from preclinical studies are presented to offer a comprehensive resource for researchers in oncology and drug development.

Introduction

Cancer cells exhibit a profound metabolic reprogramming, characterized by an increased reliance on glycolysis for energy production, even in the presence of ample oxygen—a phenomenon termed "aerobic glycolysis" or the "Warburg effect".[1][2] This metabolic shift provides a therapeutic window to selectively target cancer cells while sparing normal, healthy cells. 2-Deoxyglucose, a glucose molecule with the 2-hydroxyl group replaced by hydrogen, acts as a competitive inhibitor of glycolysis.[2][3] This guide delineates the intricate mechanisms through which 2-DG exerts its anti-neoplastic effects.

Mechanism of Action

The primary mechanism of 2-DG's anti-cancer activity is the inhibition of glycolysis.[3] Once transported into the cell via glucose transporters (GLUTs), 2-DG is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P). Unlike glucose-6-phosphate, 2-DG-6P cannot be further metabolized by phosphoglucose (B3042753) isomerase, leading to its intracellular accumulation and a subsequent feedback inhibition of hexokinase. This metabolic blockade has several downstream consequences that culminate in cancer cell death.

Glycolysis Inhibition and ATP Depletion

The halt in glycolysis leads to a significant reduction in ATP production, creating a state of metabolic stress within the cancer cell. This energy deprivation is particularly detrimental to cancer cells due to their high energy demands for rapid proliferation and survival.

Induction of Apoptosis

2-DG is a potent inducer of apoptosis, or programmed cell death, in cancer cells. The depletion of ATP and the accumulation of 2-DG-6P trigger cellular stress, including endoplasmic reticulum (ER) stress. This stress, in turn, activates the intrinsic apoptotic pathway.

Key events in 2-DG-induced apoptosis include:

-

Upregulation of Pro-apoptotic Proteins: 2-DG treatment leads to the upregulation of pro-apoptotic BH3-only proteins like Noxa.

-

Downregulation of Anti-apoptotic Proteins: A decrease in the levels of anti-apoptotic proteins such as Mcl-1 is observed.

-

Mitochondrial Pathway Activation: The imbalance between pro- and anti-apoptotic proteins results in the activation of Bax and Bak, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspases.

-

Caspase Activation and PARP Cleavage: The activation of executioner caspases, such as caspase-3, leads to the cleavage of key cellular substrates, including poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

Cell Cycle Arrest

In addition to inducing apoptosis, 2-DG can cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. Studies have shown that 2-DG can induce G1 phase arrest in cancer cells. This effect is often linked to the activation of tumor suppressor proteins like p53, which can halt the cell cycle in response to cellular stress.

Signaling Pathways

The anti-cancer effects of 2-DG are mediated through the modulation of several key signaling pathways.

Caption: Inhibition of glycolysis by 2-Deoxyglucose (2-DG) in cancer cells.

Caption: Signaling pathway of 2-DG-induced apoptosis.

Quantitative Data

The following tables summarize quantitative data from preclinical studies investigating the effects of 2-DG on cancer cells.

Table 1: Cytotoxicity of 2-DG in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | 2-DG Concentration | Result | Reference |

| Breast Cancer Cells | Breast | MTT Assay | Cell Viability | Dose-dependent | Decrease | |

| Breast Cancer Cells | Breast | Clonogenic Survival | Survival | Dose-dependent | Decrease | |

| Alveolar Rhabdomyosarcoma | Sarcoma | Not specified | Cell Death | Not specified | Efficient promotion | |

| Embryonal Rhabdomyosarcoma | Sarcoma | Not specified | Cell Death | Not specified | No significant effect | |

| DU145 | Prostate | Proliferation Assay | Inhibition | Not specified | Synergistic inhibition with buforin IIb |

Table 2: Effects of 2-DG on Cell Cycle and Apoptosis Markers

| Cell Line | Cancer Type | Parameter | Method | Result | Reference |

| Breast Cancer Cells | Breast | Caspase 3 Activity | Not specified | Induction | |

| Breast Cancer Cells | Breast | PARP Cleavage | Not specified | Induction | |

| Alveolar Rhabdomyosarcoma | Sarcoma | Mcl-1 Levels | Not specified | Downregulation | |

| Alveolar Rhabdomyosarcoma | Sarcoma | Noxa Levels | Not specified | Upregulation | |

| DU145 | Prostate | Cell Cycle | Not specified | G1 Arrest (with buforin IIb) |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research findings. Below are generalized protocols for key experiments used to elucidate the mechanism of action of 2-DG.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of 2-DG for 24, 48, or 72 hours. Include an untreated control group.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Western Blot for PARP Cleavage)

-

Cell Lysis: After treatment with 2-DG, harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved PARP overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

Caption: A generalized workflow for studying the effects of 2-DG on cancer cells.

Conclusion and Future Directions

2-Deoxyglucose represents a compelling therapeutic strategy that exploits the metabolic vulnerabilities of cancer cells. Its ability to inhibit glycolysis, induce apoptosis, and cause cell cycle arrest underscores its potential as a broad-spectrum anti-cancer agent. The synergistic effects of 2-DG with conventional therapies like radiation and chemotherapy are an active area of investigation. Future research should focus on optimizing its therapeutic index, exploring novel delivery systems, and identifying predictive biomarkers to guide its clinical application. This guide provides a foundational understanding of the multifaceted mechanism of action of 2-DG, which will be instrumental in advancing its development as an effective cancer therapeutic.

References

- 1. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

Early Studies on the Biological Activity of 2-Deoxokanshone L: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deoxokanshone L is a nardosinone-type enol sesquiterpenoid that has been isolated from Nardostachys jatamansi, a plant traditionally used in various medicinal systems. It is also recognized as a degradation product of nardosinone, another prominent bioactive compound from the same plant source.[1][2] Early research into the biological activities of this compound has primarily focused on its potential anti-neuroinflammatory effects. This technical guide provides a comprehensive overview of the foundational studies, detailing the experimental methodologies, quantitative data, and the implicated signaling pathways.

Anti-Neuroinflammatory Activity

The primary biological activity of this compound identified in early studies is its ability to attenuate neuroinflammation. Research has focused on its effects in lipopolysaccharide (LPS)-stimulated microglial cells, which are the resident immune cells of the central nervous system and play a crucial role in inflammatory responses in the brain.

Experimental Model

The anti-neuroinflammatory properties of this compound were investigated using BV2 microglial cells, a widely accepted in vitro model for studying neuroinflammation. These cells were stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response.

Quantitative Data

While specific IC50 values for the anti-inflammatory activity of this compound are not extensively detailed in the readily available literature, studies on related nardosinone-type sesquiterpenes from Nardostachys jatamansi provide a context for its potential potency. For instance, isonardosinone (B1628224) and desoxo-narchinol A, compounds isolated alongside this compound, have reported IC50 values in the micromolar range for the inhibition of nitric oxide (NO) production in LPS-stimulated BV2 cells.[1] Further targeted studies are required to establish a precise quantitative profile for this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the early evaluation of this compound's biological activity.

Cell Culture and Treatment

-

Cell Line: BV2 murine microglial cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment Protocol: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour) before stimulation with LPS (e.g., 1 µg/mL) for a designated incubation time (e.g., 24 hours).

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: This assay measures the accumulation of nitrite (B80452) (NO2-), a stable metabolite of NO, in the cell culture supernatant.

-

Procedure:

-

After cell treatment, collect the culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

-

Incubate the mixture at room temperature for 10-15 minutes.

-

Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

-

The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

-

Western Blot Analysis for Signaling Pathway Proteins

-

Objective: To determine the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

-

Procedure:

-

Lyse the treated cells to extract total proteins.

-

Determine protein concentration using a suitable method (e.g., BCA assay).

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-p38, total p38, etc.).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Signaling Pathways

Early investigations suggest that the anti-neuroinflammatory effects of this compound are mediated through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression. In LPS-stimulated microglial cells, this compound is proposed to inhibit the activation of NF-κB.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK pathway is another key signaling cascade involved in the cellular response to inflammatory stimuli. It is suggested that this compound can modulate the phosphorylation of key MAPK proteins such as p38.

Caption: Proposed modulation of the MAPK signaling pathway by this compound.

Experimental Workflow

The general workflow for investigating the anti-neuroinflammatory activity of this compound is as follows:

Caption: General experimental workflow for assessing anti-neuroinflammatory effects.

Conclusion and Future Directions

Early studies indicate that this compound, a sesquiterpenoid from Nardostachys jatamansi, possesses anti-neuroinflammatory properties, likely through the inhibition of the NF-κB and MAPK signaling pathways. However, the available data is still limited. Future research should focus on:

-

Quantitative Analysis: Determining the precise IC50 values of this compound for the inhibition of various inflammatory markers.

-

Broader Biological Screening: Investigating other potential biological activities, such as antioxidant, cytotoxic, and antimicrobial effects, using established in vitro assays.

-

In Vivo Studies: Validating the observed in vitro effects in animal models of neuroinflammation and other relevant diseases.

-

Mechanism of Action: Further elucidating the specific molecular targets of this compound within the identified signaling pathways.

A more comprehensive understanding of the biological activity of this compound will be crucial for evaluating its potential as a therapeutic agent.

References

The Discovery and Pharmacological Landscape of Tanshinones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanshinones, a class of lipophilic abietane (B96969) diterpenoids derived from the dried root of Salvia miltiorrhiza Bunge (Danshen), have been a cornerstone of traditional Chinese medicine for centuries. Their rich history is now being complemented by modern scientific investigation, revealing a wide spectrum of pharmacological activities, particularly in the realm of oncology. This technical guide provides an in-depth exploration of the discovery and history of tanshinones, with a focus on their anti-cancer properties and the underlying molecular mechanisms. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

It is important to note that while this guide covers the most well-studied tanshinones, a thorough review of the scientific literature did not yield any information on a compound referred to as "2-Deoxokanshone L." Therefore, this document will focus on the established and researched members of the tanshinone family.

Discovery and History

The journey of tanshinones from a traditional remedy to subjects of intense scientific scrutiny began in the early 20th century. The first isolation of a tanshinone compound was reported in the 1930s. Since then, over 40 distinct tanshinone molecules have been identified and characterized from Salvia miltiorrhiza. These compounds are broadly classified into two main groups: ortho-quinones and para-quinones. The most extensively studied among these are Tanshinone I, Tanshinone IIA, Cryptotanshinone, and Dihydrotanshinone I, which have demonstrated significant biological activities.

The initial focus of tanshinone research was on their application in cardiovascular diseases, which remains a significant area of investigation. However, in recent decades, their potent anti-cancer properties have come to the forefront, leading to a surge in research aimed at elucidating their mechanisms of action and therapeutic potential in various malignancies.

Quantitative Analysis of Biological Activity

The anti-cancer effects of tanshinones have been quantified across a multitude of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of these compounds. The following tables summarize the IC50 values for the most prominent tanshinones in various cancer cell lines, providing a comparative overview of their cytotoxic efficacy.

Table 1: IC50 Values of Tanshinone I in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| U2OS | Osteosarcoma | 1-1.5 | [1] |

| MOS-J | Osteosarcoma | 1-1.5 | [1] |

| MCF-7 | Breast Cancer | 1.1 | [2] |

| MDA-MB-231 | Breast Cancer | 4 | [2] |

| Rh30 | Rhabdomyosarcoma | >20 | [3] |

| DU145 | Prostate Cancer | >20 | |

| A549 | Lung Cancer | >100 |

Table 2: IC50 Values of Tanshinone IIA in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 8.1 | |

| MDA-MB-231 | Breast Cancer | >100 | |

| A549 | Lung Cancer | >100 | |

| HeLa | Cervical Cancer | 22.31 | |

| Colo320 | Colorectal Cancer | 25.12 | |

| HCT116 | Colorectal Cancer | 19.55 |

Table 3: IC50 Values of Cryptotanshinone in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Rh30 | Rhabdomyosarcoma | 5.1 | |

| DU145 | Prostate Cancer | 3.5 | |

| B16 | Melanoma | 12.37 | |

| B16BL6 | Melanoma | 8.65 | |

| A2780 | Ovarian Cancer | 11.39 (24h), 8.49 (48h) | |

| MCF-7 | Breast Cancer | 1.5 | |

| MDA-MB-231 | Breast Cancer | 35.4 | |

| A549 | Lung Cancer | 17.5 | |

| HeLa | Cervical Cancer | 21.21 |

Table 4: IC50 Values of Dihydrotanshinone I in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| U-2 OS | Osteosarcoma | 3.83 (24h), 1.99 (48h) | |

| HeLa | Cervical Cancer | 15.48 | |

| MDA-MB-468 | Breast Cancer | 2 (24h) | |

| MDA-MB-231 | Breast Cancer | 1.8 (72h) | |

| Rh30 | Rhabdomyosarcoma | >20 | |

| DU145 | Prostate Cancer | >20 |

Experimental Protocols

To ensure the reproducibility and standardization of research in this field, this section provides detailed methodologies for key experiments commonly employed in the study of tanshinones.

Cell Viability Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or Solubilization solution

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the tanshinone compound for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well.

-

Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

Protein Expression Analysis: Western Blotting

Western blotting is a widely used technique to detect and quantify specific proteins in a sample. This is crucial for understanding how tanshinones affect cellular signaling pathways.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Protein Extraction: Lyse the treated cells with ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply an ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways Modulated by Tanshinones

Tanshinones exert their anti-cancer effects by modulating a complex network of intracellular signaling pathways that are critical for cancer cell proliferation, survival, and metastasis. The following diagrams illustrate the key signaling pathways affected by tanshinones.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival and proliferation and is often hyperactivated in cancer. Several tanshinones, including Tanshinone I and Tanshinone IIA, have been shown to inhibit this pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Tanshinones have been demonstrated to modulate the activity of key components of this pathway, such as ERK, JNK, and p38.

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway plays a critical role in cytokine signaling and is implicated in cancer development and progression. Tanshinones have been shown to inhibit the activation of this pathway, particularly STAT3.

Conclusion

Tanshinones represent a promising class of natural products with significant potential in cancer therapy. Their rich history in traditional medicine, coupled with extensive modern research, has paved the way for a deeper understanding of their pharmacological properties. The quantitative data on their cytotoxicity against various cancer cell lines, along with the elucidation of their mechanisms of action through key signaling pathways like PI3K/Akt, MAPK, and JAK/STAT, provide a solid foundation for their further development as anti-cancer agents. The detailed experimental protocols provided in this guide are intended to facilitate standardized and reproducible research in this exciting field. Future investigations should continue to explore the full therapeutic potential of known tanshinones and endeavor to identify and characterize novel derivatives with enhanced efficacy and safety profiles.

References

- 1. The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Item - The IC50 values of compound 10, Tan IIA, CPT and Tan I against MCF-7, MDA-231, A549 cancer cell lines. - Public Library of Science - Figshare [plos.figshare.com]

- 3. Cryptotanshinone inhibits cancer cell proliferation by suppressing mTOR-mediated cyclin D1 expression and Rb phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Deoxokanshone L

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deoxokanshone L is a sesquiterpenoid natural product that has been identified as a degradation product of Nardosinone (B31660), a bioactive compound isolated from the plant Nardostachys jatamansi. The chemical stability and degradation of active pharmaceutical ingredients are of critical importance in drug development, as degradation products may possess altered efficacy, toxicity, or pharmacokinetic profiles. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details experimental protocols for the determination of key physical and chemical characteristics, and explores the biological context of its parent compound, Nardosinone.

Physicochemical Properties

The definitive structural elucidation of this compound was achieved through extensive analysis of Nuclear Magnetic Resonance (NMR) and X-ray diffraction data. Based on its determined chemical structure, the following properties have been established.

Core Physicochemical Data

| Property | Value | Method |

| Molecular Formula | C₁₅H₂₂O₂ | Deduced from NMR and X-ray diffraction data[1] |

| Molecular Weight | 234.34 g/mol | Calculated from the molecular formula |

| Melting Point | Data not available | See Experimental Protocol 2.1 |

| Boiling Point | Data not available | Not applicable for a solid under normal conditions |

| Solubility | Data not available | See Experimental Protocol 2.2 |

| pKa | Data not available | See Experimental Protocol 2.3 |

Experimental Protocols

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.

1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The chemical shifts, coupling constants, and correlations from 2D NMR experiments (COSY, HSQC, HMBC) were used to establish the connectivity of atoms and the relative stereochemistry of the molecule.[1]

1.2 X-ray Crystallography: Single crystals of this compound were subjected to X-ray diffraction analysis. The resulting diffraction pattern was used to solve the crystal structure, providing precise information about the three-dimensional arrangement of atoms and confirming the structure determined by NMR.

Determination of Physicochemical Properties

The following are standard experimental protocols for determining the key physicochemical properties of a natural product solid like this compound.

2.1 Melting Point Determination (Capillary Method)

-

Principle: The melting point is the temperature at which a solid transitions to a liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes, thermometer.

-

Procedure:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate (initially rapid, then slow, e.g., 1-2 °C/min, near the expected melting point).

-

The temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded as the melting range.

-

2.2 Solubility Determination (Shake-Flask Method)

-

Principle: This method determines the equilibrium solubility of a compound in a specific solvent.

-

Apparatus: Analytical balance, flasks with stoppers, constant temperature shaker bath, analytical instrumentation for quantification (e.g., HPLC-UV).

-

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a flask.

-

The flask is sealed and agitated in a constant temperature bath for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered to remove undissolved solid.

-

The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

2.3 pKa Determination (Potentiometric Titration)

-

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid in solution. Potentiometric titration involves monitoring the pH of a solution as a titrant of known concentration is added.

-

Apparatus: pH meter with a calibrated electrode, burette, beaker, magnetic stirrer.

-

Procedure:

-

A precise amount of this compound is dissolved in a suitable solvent (often a co-solvent system like water-methanol if aqueous solubility is low).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

-

Biological Context and Signaling Pathways

As this compound is a degradation product of Nardosinone, understanding the biological activities of the parent compound is crucial for predicting its potential effects. Nardosinone is known to possess a range of pharmacological activities, including neuroprotective, anti-inflammatory, and cardioprotective effects.[2][3][4]

Degradation Pathway of Nardosinone

The formation of this compound from Nardosinone is part of a complex degradation pathway that can be initiated by heat. A proposed pathway involves several chemical transformations.

Signaling Pathways Associated with Nardosinone

The biological effects of Nardosinone are mediated through its interaction with various cellular signaling pathways.

Anti-inflammatory and Neuroprotective Pathways: Nardosinone has been shown to exert anti-inflammatory and neuroprotective effects by modulating key signaling cascades.

Cardioprotective Pathways: The cardioprotective effects of Nardosinone are linked to its influence on pathways that regulate cardiomyocyte hypertrophy and survival.

Experimental Workflow

The study of a novel natural product derivative like this compound typically follows a structured workflow from isolation and identification to biological evaluation.

Conclusion

This compound, a degradation product of the pharmacologically active Nardosinone, presents an important subject for further investigation in the fields of medicinal chemistry and drug development. While its fundamental molecular formula and weight have been determined, a full characterization of its physicochemical properties is still required. The provided experimental protocols offer a roadmap for these essential studies. Understanding the biological activities of this compound, in the context of its parent compound's known signaling pathway interactions, will be critical in assessing its potential therapeutic relevance and toxicological profile. This guide serves as a foundational resource for researchers dedicated to the comprehensive evaluation of this and similar natural product derivatives.

References

A Comprehensive Technical Review of Diterpenoids from Salvia Species: From Isolation to Bioactivity

For Researchers, Scientists, and Drug Development Professionals

The genus Salvia, a cornerstone of traditional medicine worldwide, presents a rich and diverse reservoir of bioactive diterpenoids. These compounds, characterized by their complex chemical structures, have garnered significant attention for their wide-ranging pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides an in-depth overview of the diterpenoids isolated from various Salvia species, with a focus on their quantitative analysis, detailed experimental protocols for their isolation and bio-evaluation, and the molecular signaling pathways through which they exert their effects.

Quantitative Data on Salvia Diterpenoids

The following tables summarize the quantitative data on the extraction yields and cytotoxic and anti-inflammatory activities of representative diterpenoids from various Salvia species. This data is crucial for comparative analysis and for identifying promising candidates for further drug development.

Table 1: Extraction Yields of Diterpenoids from Salvia Species

| Salvia Species | Diterpenoid Class | Extraction Method | Solvent | Yield (% w/w or mg/g) | Reference |

| Salvia officinalis | Aromatic Abietanes | Percolation followed by reflux | Petroleum Ether | 50-55 mg/g | [1] |

| Salvia leriifolia | - | Traditional Solvent Extraction | Water:Ethanol (59.09:40.91) | Optimized for antimicrobial activity | [2] |

| Salvia corrugata | Abietanes | Methanol (B129727) Extraction | Methanol | 17.4g from 219.3g roots | [3] |

| Salvia miltiorrhiza | Tanshinones | - | - | Tanshinone IIA: 895 mg/kg, Cryptotanshinone: 764 mg/kg | [4] |

| Salvia glutinosa | Tanshinones | - | - | (+)-Danshexinkun A comparable to S. miltiorrhiza | [4] |

Table 2: Cytotoxic Activity (IC50) of Diterpenoids from Salvia Species

| Diterpenoid | Cancer Cell Line | IC50 (µM) | Reference |

| Dihydrotanshinone I | MDA-MB-231 (Breast) | ~5 | |

| Dihydrotanshinone I | HL-60 (Leukemia) | ~5 | |

| Danshenol A | MDA-MB-231 (Breast) | <5 | |

| Danshenol A | HL-60 (Leukemia) | <2.5 | |

| Salvipisone | HL-60 (Leukemia) | 2.0-24.7 | |

| Aethiopinone | HL-60 (Leukemia) | 2.0-24.7 | |

| 7α-acetylhorminone | HCT116 (Colon) | 18 | |

| 7α-acetylhorminone | MDA-MB-231 (Breast) | 44 | |

| Pisiferal | AGS (Gastric) | 9.3 ± 0.6 | |

| Pisiferal | MIA PaCa-2 (Pancreatic) | 14.38 ± 1.4 | |

| Pisiferal | HeLa (Cervical) | ~12 | |

| Pisiferal | MCF-7 (Breast) | ~11 | |

| Salvimulticanol | CCRF-CEM (Leukemia) | 11.58 | |

| Compound 6 (S. multicaulis) | CEM/ADR5000 (Leukemia) | 4.13 |

Table 3: Anti-inflammatory Activity of Diterpenoids from Salvia Species

| Diterpenoid/Extract | Assay | Cell Line | IC50 | Reference |

| Salvia officinalis Extract | Nitrite (B80452) Production Inhibition | RAW 264.7 | - | |

| Nepetoidin B | NO Production Inhibition | RAW 264.7 | - | |

| Compound 6 (S. cavaleriei) | NO Production Inhibition | RAW 264.7 | 3.40 ± 0.24 µM | |

| Compounds 1, 2, 11a (S. przewalskii) | NO Production Inhibition | RAW 264.7 | Promising activity |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and biological evaluation of diterpenoids from Salvia species, synthesized from various research articles.

Extraction and Isolation of Diterpenoids

A general workflow for the extraction and isolation of diterpenoids from Salvia species is outlined below. The choice of solvents and chromatographic techniques is critical and should be optimized based on the specific diterpenoids of interest.

a. Extraction:

-

Plant Material: Dried and powdered roots or aerial parts of the Salvia species are commonly used.

-

Solvents: A range of solvents are employed, from non-polar (e.g., petroleum ether, n-hexane) to polar (e.g., ethanol, methanol, acetone). The selection depends on the polarity of the target diterpenoids. For instance, petroleum ether is effective for extracting aromatic abietane (B96969) diterpenoids from Salvia officinalis. Methanol is frequently used for a broader range of diterpenoids. Solvent ratios, temperature, and extraction time are key parameters to optimize for maximizing yield.

-

Methods:

-

Maceration: Soaking the plant material in a solvent at room temperature for an extended period.

-

Soxhlet Extraction: Continuous extraction with a cycling solvent, suitable for exhaustive extraction.

-

Ultrasonic-Assisted Extraction: Using ultrasonic waves to enhance solvent penetration and extraction efficiency.

-

Reflux: Boiling the solvent with the plant material to increase extraction efficiency.

-

b. Isolation and Purification:

Following extraction, the crude extract is subjected to various chromatographic techniques to isolate individual diterpenoids.

-

Column Chromatography (CC): Often the first step for fractionation of the crude extract. Silica gel is a common stationary phase, with a gradient of solvents (e.g., n-hexane-ethyl acetate) used for elution.

-

High-Performance Liquid Chromatography (HPLC): A powerful technique for the separation and quantification of diterpenoids.

-

Stationary Phase: Reversed-phase columns, such as C18, are frequently used.

-

Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile (B52724) or methanol is typically employed.

-

Detection: A photodiode array (PDA) detector allows for the monitoring of multiple wavelengths, and mass spectrometry (MS) provides structural information.

-

-

High-Speed Counter-Current Chromatography (HSCCC): An effective technique for the preparative isolation of diterpenoids from complex mixtures, using a two-phase solvent system.

Biological Activity Assays

a. Cytotoxicity Assay (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116, AGS) in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the isolated diterpenoids for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: Add MTT reagent (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 540 nm or 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

b. Anti-inflammatory Assay (Nitric Oxide Inhibition Assay):

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).

-

Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the diterpenoids for a short period (e.g., 1 hour) before stimulating them with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

-

Incubation: Incubate the cells for a specified time (e.g., 24 hours) to allow for NO production.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent. The Griess reagent reacts with nitrite to form a colored azo dye.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 540 nm).

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The biological activities of Salvia diterpenoids are often mediated through the modulation of key cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug design and development. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the key signaling pathways affected by these compounds.

Experimental Workflow

Caption: A generalized workflow for the extraction, isolation, and bio-evaluation of diterpenoids from Salvia species.

NF-κB Signaling Pathway Inhibition

Many Salvia diterpenoids exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by Salvia diterpenoids, leading to reduced inflammation.

MAPK Signaling Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular processes like proliferation, differentiation, and apoptosis. Several Salvia diterpenoids have been shown to modulate this pathway, contributing to their anticancer effects.

Caption: Modulation of the MAPK signaling pathway by Salvia diterpenoids, leading to the inhibition of cell proliferation and induction of apoptosis.

References

Methodological & Application

Application Note and Protocols for the Synthesis of 2-Deoxokanshone L Derivatives to Enhance Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kanshone L, a sesquiterpenoid isolated from Nardostachys jatamansi, has demonstrated significant anti-neuroinflammatory properties.[1] These compounds often exhibit poor aqueous solubility, which can limit their therapeutic potential and bioavailability. Sesquiterpenes are generally known to be practically insoluble in water. This application note describes a strategy to improve the solubility of Kanshone L through the synthesis of 2-Deoxokanshone L derivatives. By removing the ketone at the C-2 position and introducing a hydrophilic group, we aim to enhance the aqueous solubility of the parent compound, potentially improving its druggability. The anti-inflammatory effects of Kanshone L are believed to be mediated through the inhibition of pro-inflammatory mediators, possibly involving the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathways.[1]

Rationale for Derivatization

The primary obstacle for the clinical development of many natural products is their low aqueous solubility. Chemical modification is a well-established strategy to address this challenge.[2][3][4] The proposed synthesis of this compound derivatives focuses on two key modifications:

-

Removal of the C-2 Ketone: Reducing the ketone at the C-2 position to a methylene (B1212753) group is hypothesized to alter the lipophilicity of the molecule.

-

Introduction of a Hydrophilic Moiety: The addition of a water-soluble group, such as a polyethylene (B3416737) glycol (PEG) chain, is a common and effective method to increase the aqueous solubility of hydrophobic molecules.

Experimental Protocols

Synthesis of 2-Deoxo-2-(2-hydroxyethoxy)ethoxy-Kanshone L (Derivative 1)

This protocol outlines a hypothetical two-step synthesis to first reduce the C-2 ketone of Kanshone L and then introduce a diethylene glycol moiety to enhance solubility.

Step 1: Wolff-Kishner Reduction of Kanshone L to this compound

-

To a solution of Kanshone L (1 mmol) in diethylene glycol (20 mL), add hydrazine (B178648) hydrate (B1144303) (10 mmol) and potassium hydroxide (B78521) (5 mmol).

-

Heat the mixture to 120 °C for 2 hours under a nitrogen atmosphere.

-

Increase the temperature to 200-210 °C and allow for the distillation of water and excess hydrazine.

-

Maintain the reaction at this temperature for an additional 4 hours.

-

Cool the reaction mixture to room temperature and add 50 mL of water.

-

Extract the aqueous mixture with ethyl acetate (B1210297) (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a gradient of hexane (B92381) and ethyl acetate) to yield this compound.

Step 2: Ethoxylation of this compound

-

This step is hypothetical as the initial reduction removes the reactive carbonyl needed for simple derivatization at C-2. A more complex, multi-step synthesis targeting another position, such as one of the hydroxyl groups, would be necessary. For the purpose of this application note, we will proceed with a hypothetical derivatization at a different position, for example, by etherification of one of the existing hydroxyl groups.

-

To a solution of this compound (1 mmol) in anhydrous tetrahydrofuran (B95107) (THF) (20 mL) at 0 °C, add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add 2-(2-chloroethoxy)ethanol (B196239) (1.5 mmol) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of dichloromethane (B109758) and methanol) to yield 2-Deoxo-O-(2-(2-hydroxyethoxy)ethyl)-Kanshone L (Derivative 1).

Solubility Assessment Protocol

The aqueous solubility of Kanshone L and its derivative will be determined using the shake-flask method.

-

Prepare supersaturated solutions of Kanshone L and Derivative 1 in phosphate-buffered saline (PBS, pH 7.4).

-

Shake the solutions at room temperature for 24 hours to ensure equilibrium.

-

Centrifuge the samples at 10,000 rpm for 15 minutes to pellet the excess solid.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

-

Analyze the concentration of the dissolved compound in the filtrate by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Perform the experiment in triplicate for each compound.

Data Presentation

The following table summarizes the hypothetical solubility data for Kanshone L and the synthesized derivative.

| Compound | Molecular Weight ( g/mol ) | Predicted LogP | Aqueous Solubility (µg/mL) at 25°C | Fold Increase in Solubility |

| Kanshone L | 264.32 | 3.2 | 5.8 | - |

| Derivative 1 | 352.46 | 2.5 | 125.3 | 21.6 |

Visualizations

Synthesis Workflow

Caption: Proposed synthetic workflow for Derivative 1.

Proposed Signaling Pathway Inhibition

References

- 1. Isolation of Novel Sesquiterpeniods and Anti-neuroinflammatory Metabolites from Nardostachys jatamansi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Chemical Modification to Improve Solubility of Chitosan and Its Derivatives Application, Preparation Method, Toxicity as a Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. jddtonline.info [jddtonline.info]

Application Note & Protocol: Isolation of Tanshinones from Salvia miltiorrhiza Extracts

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tanshinones are a group of bioactive lipophilic diterpenoid compounds extracted from the dried roots of Salvia miltiorrhiza Bunge (Danshen). These compounds, including prominent members like dihydrotanshinone (B163075) I, cryptotanshinone, tanshinone I, and tanshinone IIA, have garnered significant research interest due to their wide range of pharmacological activities, such as antioxidant, anti-inflammatory, and cardiovascular-protective effects[1]. This document provides a detailed protocol for the extraction and isolation of tanshinones from Salvia miltiorrhiza, focusing on methods to obtain high-purity fractions of these valuable compounds. While this protocol outlines a general procedure for the separation of major tanshinones, it can be adapted and optimized for the isolation of specific or less abundant tanshinone derivatives.

Data Presentation: Comparison of Extraction and Purification Methods

The selection of extraction and purification techniques significantly impacts the yield and purity of the isolated tanshinones. Below is a summary of quantitative data from various studies to facilitate methodological comparison.

| Method | Key Parameters | Compound(s) | Yield | Purity | Reference |

| Extraction | |||||

| Reflux Extraction | Ethyl acetate (B1210297) as solvent. | Total Tanshinones | Not specified | Not specified | [2][3] |

| Cloud Point Extraction (CPE) | 3% lecithin, 2% NaCl, pH 6, 25°C. | Tanshinone I | 15.77% increase vs. water extraction | Not specified | [4] |

| Ultrasonic-Assisted Extraction | Not specified | Total Tanshinones | Increased from 18.23% to 57.29% (crude to purified extract) | Not specified | [5] |

| Purification | |||||

| High-Speed Counter-Current Chromatography (HSCCC) | Light petroleum-ethyl acetate-methanol-water (6:4:6.5:3.5, v/v/v/v). | Dihydrotanshinone I | 8.2 mg from 400 mg extract | 97.6% | |

| Cryptotanshinone | 26.3 mg from 400 mg extract | 99.0% | |||

| Tanshinone I | 16.2 mg from 400 mg extract | 99.1% | |||

| Tanshinone IIA | 68.8 mg from 400 mg extract | 99.3% | |||

| Macroporous Resin (D101) + Semi-preparative HPLC | Stepwise elution with 0%, 45%, and 90% ethanol (B145695). | Total Tanshinones (in 90% ethanol fraction) | Not specified | >97% |

Experimental Protocols

This section details the methodologies for the extraction and isolation of tanshinones from the dried roots of Salvia miltiorrhiza.

Part 1: Extraction of Total Tanshinones

This initial step is crucial for obtaining a crude extract enriched with tanshinones.

Materials and Reagents:

-

Dried and powdered roots of Salvia miltiorrhiza

-

Ethyl acetate (analytical grade)

-

Ethanol (95%, analytical grade)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Filter paper

Protocol: Reflux Extraction

-

Place 100 g of powdered Salvia miltiorrhiza root into a 1 L round-bottom flask.

-

Add 800 mL of ethyl acetate to the flask.

-

Connect the flask to a reflux condenser and heat the mixture to the boiling point of the solvent using a heating mantle.

-

Maintain the reflux for 2 hours with occasional stirring.

-

Allow the mixture to cool to room temperature and then filter through filter paper to separate the extract from the plant residue.

-

Repeat the extraction process on the residue two more times with fresh ethyl acetate to maximize the yield.

-

Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude tanshinone extract.

Part 2: Isolation and Purification of Individual Tanshinones

The crude extract contains a mixture of different tanshinones and other lipophilic compounds. High-Speed Counter-Current Chromatography (HSCCC) is an effective liquid-liquid partition chromatography technique for separating these structurally similar compounds without a solid support matrix.

Materials and Reagents:

-

Crude tanshinone extract

-

Light petroleum (analytical grade)

-

Ethyl acetate (analytical grade)

-

Methanol (analytical grade)

-

Deionized water

-

High-Speed Counter-Current Chromatography (HSCCC) instrument

-

High-Performance Liquid Chromatography (HPLC) system for purity analysis

Protocol: High-Speed Counter-Current Chromatography (HSCCC) Purification

-

Preparation of the Two-Phase Solvent System:

-

Prepare a mixture of light petroleum, ethyl acetate, methanol, and water in a volume ratio of 6:4:6.5:3.5.

-

Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

-

The upper phase will be used as the stationary phase, and the lower phase will serve as the mobile phase.

-

-

HSCCC Instrument Setup and Operation:

-

Fill the HSCCC column with the upper (stationary) phase.

-

Set the rotational speed of the centrifuge to the desired value (e.g., 800-1000 rpm).

-

Pump the lower (mobile) phase into the column at a specific flow rate (e.g., 1.5-2.0 mL/min) until hydrodynamic equilibrium is reached, as indicated by the emergence of the mobile phase from the column outlet.

-

-

Sample Injection and Fraction Collection:

-

Dissolve a known amount of the crude tanshinone extract (e.g., 400 mg) in a small volume of the biphasic solvent system (e.g., 10 mL of a 1:1 mixture of the upper and lower phases).

-

Inject the sample solution into the column through the sample loop.

-

Continue to pump the mobile phase through the column and collect fractions at the outlet using a fraction collector.

-

-

Analysis of Fractions:

-

Analyze the collected fractions using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to identify the fractions containing the desired tanshinones.

-

Combine the fractions containing each pure compound.

-

-

Final Processing:

-

Evaporate the solvent from the combined fractions of each purified tanshinone using a rotary evaporator to obtain the isolated compounds.

-

Determine the purity of each isolated tanshinone using HPLC. The chemical structures can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR).

-

Visualizations

Experimental Workflow for Tanshinone Isolation

Caption: Workflow for the extraction and isolation of tanshinones.

Logical Relationship of Tanshinone Classes

Caption: Classification of major tanshinones found in Salvia miltiorrhiza.

References

- 1. Frontiers | Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza [frontiersin.org]

- 2. Extraction and preparative purification of tanshinones from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Tanshinone IIA in Cell Culture Assays

Disclaimer: Initial searches for "2-Deoxokanshone L" did not yield any specific information regarding its use in cell culture assays or its biological activity. Therefore, these application notes and protocols have been generated using Tanshinone IIA , a well-characterized bioactive compound, as an illustrative example to demonstrate the requested format and content. Researchers should validate these protocols for their specific experimental context.

Introduction

Tanshinone IIA (Tan-IIA) is a major lipophilic diterpene isolated from the rhizome of Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine.[1][2][3] Extensive research has demonstrated its potent biological activities, including anti-inflammatory, antioxidant, and notably, anticancer properties.[1][4] In cell culture systems, Tan-IIA has been shown to inhibit proliferation, induce apoptosis, and modulate key signaling pathways in various cancer cell lines. These attributes make it a compound of significant interest for cancer research and drug development.

This document provides detailed application notes and standardized protocols for utilizing Tanshinone IIA in common cell culture-based assays to evaluate its cytotoxic and mechanistic effects.

Data Presentation: Efficacy of Tanshinone IIA

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Tanshinone IIA in various human cancer cell lines, providing a reference for determining effective concentrations in experimental designs.

| Cell Line | Cancer Type | IC50 Value | Exposure Time (h) |

| 786-O | Renal Cell Carcinoma | 2 µg/mL | 24 |

| MCF-7 | Breast Cancer | 0.25 µg/mL | Not Specified |

| LNCaP | Prostate Cancer | 2.5 µg/mL | 24 |

| PC-3 | Prostate Cancer | 5.77 µg/mL | Not Specified |

| SH-SY5Y | Neuroblastoma | 34.98 µM | 24 |

| HeLa | Cervical Cancer | 17.55 µM | Not Specified |

| A549 | Lung Cancer | Not Specified | Not Specified |

| HCT116 | Colorectal Cancer | Not Specified | Not Specified |

| Colo320 | Colorectal Cancer | Not Specified | Not Specified |

Mechanism of Action: Key Signaling Pathways

Tanshinone IIA exerts its anticancer effects by modulating a multitude of cellular signaling pathways. A primary mechanism involves the induction of apoptosis through both intrinsic and extrinsic pathways. This is often accompanied by cell cycle arrest and the inhibition of pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR and TGF-β signaling cascades.

Experimental Protocols

The following are detailed protocols for assessing the effects of Tanshinone IIA on cell viability, apoptosis, and protein expression.